TTK21

概要

説明

TTK21は、ヒストンアセチルトランスフェラーゼCBPおよびp300の低分子活性化剤です。成体マウスにおける神経新生を促進し、記憶持続時間を延長する上で大きな可能性を示しています。 グルコース由来のカーボンナノスフィアと結合すると、this compoundは血液脳関門を効率的に通過できるため、神経学的用途の有望な候補となります .

科学的研究の応用

TTK21 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:

Neurogenesis and Memory: This compound promotes neurogenesis and extends memory duration in adult mice by activating CBP and p300 histone acetyltransferases

Spinal Cord Injury: This compound has shown potential in promoting axonal regeneration and functional recovery in spinal cord injury models.

Alzheimer’s Disease: This compound ameliorates amyloid-beta-induced deficits in plasticity and associativity in hippocampal neurons.

作用機序

TTK21は、ヒストンアセチルトランスフェラーゼCBPおよびp300を活性化することで効果を発揮します。この活性化により、ヒストンH3とH4のアセチル化が促進され、神経新生と記憶形成に関与する遺伝子の転写が促進されます。 This compoundは、グルコース由来のカーボンナノスフィアと結合すると、血液脳関門を効率的に通過して脳のさまざまな部位に到達できます .

生化学分析

Cellular Effects

It is hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Metabolic Pathways

It is hypothesized that it may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

It is believed that it may interact with various transporters or binding proteins, and could potentially affect its localization or accumulation .

Subcellular Localization

It is hypothesized that it may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles .

準備方法

合成経路と反応条件

TTK21の合成は、無水炭酸カリウムの存在下でサリチル酸とヨードプロパンを反応させることで行われます。 反応混合物を3〜4時間還流した後、真空蒸発させ、酢酸エチルと水で処理します .

工業生産方法

This compoundの工業生産方法は、文献では十分に説明されていません。上記で説明した合成プロセスは、効率と収率を確保するために適切な修正を加えることで、工業生産のためにスケールアップすることができます。

化学反応の分析

反応の種類

TTK21は、ヒストンアセチルトランスフェラーゼの活性化剤としての役割を果たすため、主にアセチル化反応を起こします。 in vitroでヒストンH3とH4のアセチル化を誘導しますが、H2BとH2Aは誘導しません .

一般的な試薬と条件

試薬: サリチル酸、ヨードプロパン、無水炭酸カリウム、酢酸エチル、水。

主要な生成物

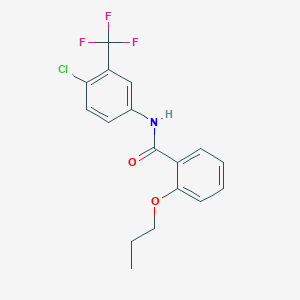

This compoundの合成から生成される主な生成物は、N-[4-クロロ-3-(トリフルオロメチル)フェニル]-2-プロポキシ-ベンザミドです .

科学研究への応用

This compoundは、化学、生物学、医学、産業の分野で幅広い科学研究への応用があります。注目すべき用途の一部を次に示します。

類似化合物との比較

TTK21は、CBPとp300ヒストンアセチルトランスフェラーゼを活性化し、グルコース由来のカーボンナノスフィアと結合すると血液脳関門を通過できるという点でユニークです。類似の化合物には以下のようなものがあります。

CBP/p300-IN-2: CBPとp300の別の活性化剤ですが、分子標的と経路が異なります。

生物活性

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-propoxybenzamide, also known as TTK21, is a small molecule that has garnered attention for its potential biological activities, particularly in the field of neuroscience and regenerative medicine. This article explores its mechanisms of action, pharmacological effects, and relevant research findings.

Overview

This compound acts primarily as an activator of histone acetyltransferases (HATs), specifically CBP (CREB-binding protein) and p300. These enzymes play crucial roles in the regulation of gene expression through histone acetylation, which modifies chromatin structure and enhances transcriptional activity. The ability of this compound to cross the blood-brain barrier when conjugated with glucose-derived carbon nanospheres further enhances its therapeutic potential for neurological applications.

Target Enzymes:

- CBP and p300 : this compound activates these HATs, leading to increased histone acetylation. This modification facilitates the relaxation of chromatin, making DNA more accessible for transcription.

Biochemical Pathways:

- The activation of CBP/p300 by this compound is hypothesized to enhance classical regenerative signaling pathways that are critical for neurogenesis and synaptic plasticity.

Cellular Effects:

- This compound is believed to influence various cellular functions, including gene expression modulation and alterations in cellular metabolism. Its effects on signaling pathways may lead to improved neuronal function and memory retention.

Pharmacokinetics

This compound's ability to effectively cross the blood-brain barrier is a significant advantage for its application in treating central nervous system disorders. Studies indicate that when delivered via carbon nanospheres, this compound can reach various brain regions, thereby enhancing its efficacy in promoting neurogenesis and improving cognitive functions.

Case Studies

-

Neurogenesis in Animal Models :

- In studies involving adult mice, this compound administration resulted in significant improvements in neurogenesis and memory duration. The compound was shown to enhance the expression of regeneration-associated genes (RAGs), which are vital for neuronal repair and growth following injury.

- Spinal Cord Injury (SCI) Models :

Comparative Analysis

特性

IUPAC Name |

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-propoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClF3NO2/c1-2-9-24-15-6-4-3-5-12(15)16(23)22-11-7-8-14(18)13(10-11)17(19,20)21/h3-8,10H,2,9H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQJBXYBDNZHZRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of TTK21?

A1: this compound is a small-molecule activator of the histone acetyltransferases (HATs) CBP/p300. [, , , , , ] These enzymes play a crucial role in regulating gene expression by acetylating histones, leading to chromatin relaxation and increased accessibility of DNA for transcription. By activating CBP/p300, this compound promotes histone acetylation, impacting the expression of various genes involved in neuronal function, plasticity, and memory. [, , , , , ]

Q2: How effective is this compound in crossing the blood-brain barrier, and what strategies have been employed to improve its delivery to the brain?

A2: this compound, when conjugated to glucose-derived carbon nanospheres (CSPs), demonstrates an enhanced ability to cross the blood-brain barrier. [, , , , , ] This conjugation strategy allows for effective delivery of this compound to the brain, leading to significant histone acetylation in areas such as the hippocampus and frontal cortex. [] Both intraperitoneal (IP) and oral administration of CSP-TTK21 have shown efficacy in various experimental models. [, ]

Q3: What are the key findings regarding the therapeutic potential of this compound in Alzheimer's disease models?

A3: Research indicates that this compound holds promise as a potential therapeutic agent for Alzheimer's disease (AD). In a tauopathy mouse model, CSP-TTK21 effectively restored spatial memory and plasticity deficits. [] This improvement was accompanied by the re-establishment of hippocampal transcriptome, increased expression of neuronal activity genes, and a significant rescue of H2B acetylation levels. [] Furthermore, in a model of amyloid-beta (Aβ) induced impairment, CSP-TTK21 ameliorated deficits in long-term potentiation (LTP) in hippocampal CA1 pyramidal neurons, highlighting its potential in addressing synaptic plasticity issues associated with AD. []

Q4: Has this compound shown any benefit in models of spinal cord injury?

A4: Yes, studies have demonstrated the therapeutic potential of this compound in spinal cord injury (SCI) models. Oral administration of CSP-TTK21 in a rat model of SCI resulted in significant improvements in motor function, mirroring the effectiveness observed with IP administration. [] This improvement correlated with enhanced histone acetylation dynamics and increased expression of regeneration-associated genes (RAGs). [] In a mouse model of chronic SCI with severe disability, CSP-TTK21 stimulated motor and sensory axon growth, sprouting, and synaptic plasticity, although it did not lead to significant neurological sensorimotor recovery. [] This suggests that while CSP-TTK21 demonstrates promising effects on axonal regeneration and plasticity, further research is needed to explore its full therapeutic potential in SCI, possibly in combination with other therapeutic strategies. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。